Product packaging for Dibenzofuran-2,8-diamine(Cat. No.:CAS No. 25295-66-3)

Dibenzofuran-2,8-diamine

Cat. No.: B12881606
CAS No.: 25295-66-3
M. Wt: 198.22 g/mol
InChI Key: ITSSXHLMQLWFOF-UHFFFAOYSA-N
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Description

Significance of the Dibenzofuran (B1670420) Core in Advanced Materials Science

The dibenzofuran unit is a key structural motif in materials science due to the distinct properties it imparts to a molecule. researchgate.net Its fused three-ring system (two benzene (B151609) rings and a central furan (B31954) ring) creates a rigid and planar structure. ekb.eg This rigidity is a crucial attribute in the design of advanced materials for several reasons:

Thermal Stability: The fused aromatic system of dibenzofuran is exceptionally stable at high temperatures. ekb.eg Polymers and materials incorporating this core often exhibit high thermal decomposition temperatures and glass transition temperatures, making them suitable for applications in demanding environments, such as in electronic components or aerospace materials. organic-chemistry.org

Electronic Properties: The planar nature of the dibenzofuran core facilitates π-π stacking interactions between molecules. This is advantageous for charge transport in organic semiconductor applications. ekb.eg The oxygen atom in the furan ring can also influence the electronic characteristics of the molecule, and its derivatives have been shown to possess high triplet energies, which is beneficial for suppressing exciton (B1674681) quenching in OLEDs. wikipedia.orgwikipedia.org

Structural Versatility: The dibenzofuran core can be chemically modified at various positions, allowing for the fine-tuning of its properties. researchgate.net For instance, attaching different functional groups can alter solubility, electronic energy levels, and intermolecular interactions, enabling the rational design of materials for specific functions. wikipedia.org Derivatives of dibenzofuran are explored as building blocks for everything from polymers and pharmaceuticals to materials with improved mechanical properties. chinapolyimide.com

The combination of thermal robustness, planarity, and tunable electronic properties makes the dibenzofuran core a privileged scaffold for developing next-generation materials for optoelectronics and other advanced technologies. ekb.eg

Role of Diamine Functionality in Chemical Synthesis and Applications

A diamine is an organic compound containing two amine (–NH₂) functional groups. wikipedia.org This dual functionality makes diamines essential building blocks in polymer chemistry and organic synthesis. wikipedia.orgpageplace.de The two amine groups can react with other difunctional molecules, such as dicarboxylic acids or dianhydrides, to form long polymer chains. wikipedia.org

Key roles of the diamine functionality include:

Polymerization: Diamines are fundamental monomers for producing commercially significant classes of polymers, including polyamides (like Nylon) and polyimides. wikipedia.orgpageplace.de The reaction, a type of condensation polymerization, forms strong amide or imide linkages that give these materials their characteristic strength, durability, and thermal resistance. wikipedia.org

Nucleophilic Reactions: The lone pair of electrons on the nitrogen atoms of the amine groups makes them nucleophilic. This allows them to readily react with electrophilic compounds, which is a foundational principle in a vast number of organic reactions. wikipedia.org

Cross-linking: The presence of two reactive sites on a diamine molecule allows for the formation of cross-linked networks in polymers. This cross-linking enhances the mechanical strength and rigidity of the final material. wikipedia.org

In Dibenzofuran-2,8-diamine, the two amine groups are the reactive handles that allow the rigid dibenzofuran core to be incorporated into larger macromolecular structures, combining the benefits of the core's stability with the polymer-forming capability of the diamine. organic-chemistry.orgdakenchem.com

Historical Context of this compound Research Trajectories

While the specific first synthesis of this compound is not widely documented in historical literature, its research trajectory is intrinsically linked to the broader development of high-performance polymers and advanced synthetic methodologies in the 20th and 21st centuries.

The foundational chemistry of dibenzofuran itself, a component of coal tar, has been known for a long time. wikipedia.org However, the impetus for creating functionalized derivatives like this compound grew with the demand for new, highly stable materials. The mid-20th century saw the rise of aviation and aerospace technologies, which spurred the development of high-strength, heat-resistant polymers. kapton-tapes.com This era led to the commercialization of polyimides by DuPont in the 1960s, which are synthesized from diamines and dianhydrides. wikipedia.orgpageplace.dekapton-tapes.com The need for improved polymers with specific properties (e.g., higher thermal stability, better solubility, or specific electronic characteristics) drove chemists to design and synthesize novel monomers, creating a space for compounds like this compound. kapton-tapes.com

The synthesis of derivatives of this compound has been greatly enabled by the development of modern cross-coupling reactions. Key historical developments include:

The Ullmann condensation , first reported in the early 1900s, provided a copper-catalyzed method for forming C-N and C-O bonds, crucial for synthesizing complex amines and ethers. wikipedia.orgwikipedia.org

The Suzuki-Miyaura coupling , developed in 1979, is a palladium-catalyzed reaction that has become a powerful and versatile tool for creating C-C bonds, allowing for the synthesis of complex biaryl structures and other derivatives from dibenzofuran precursors. wikipedia.orglibretexts.org

The application of these and other advanced synthetic techniques has allowed researchers to create a variety of complex molecules from this compound, leading to its recent prominence in materials science for flexible solar cells and efficient OLEDs. mdpi.com

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC NameThis compound
CAS Number25295-66-3 ekb.eg
Molecular FormulaC₁₂H₁₀N₂O ekb.eg
Molecular Weight198.22 g/mol
AppearanceCrystalline powder wikipedia.org

Table 2: Research Findings on Polymers Derived from Dibenzofuran-based Diamines

Polymer TypeDiamine MonomerDianhydride MonomerThermal PropertiesApplication FocusSource
Aromatic Polyimide2,8-di(3-aminophenyl)dibenzofuran4,4′-hexafluoroisopropyliden diphthalic anhydride (B1165640) (6FDA)TDT₁₀%: 555–590 °C, Tg: 290–315 °CGas separation membranes organic-chemistry.org
Aromatic Polyimide2,8-di(3-aminophenyl)dibenzofuran4,4′-(dimethylsilanediyl) diphthalic anhydride (SiDA)TDT₁₀%: 555–590 °C, Tg: 290–315 °CSoluble, thermally stable polymers organic-chemistry.org
Hole Transport MaterialN²,N⁸-di-p-tolyl-N²,N⁸-bis(4-vinylphenyl)dibenzo[b,d]furan-2,8-diamine (V-p-DBF)N/AHigh triplet energy (2.64 eV)Solution-processed TADF OLEDs wikipedia.orgwikipedia.org

TDT₁₀%: Temperature at 10% weight loss. Tg: Glass transition temperature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O B12881606 Dibenzofuran-2,8-diamine CAS No. 25295-66-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25295-66-3

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

dibenzofuran-2,8-diamine

InChI

InChI=1S/C12H10N2O/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H,13-14H2

InChI Key

ITSSXHLMQLWFOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C3=C(O2)C=CC(=C3)N

Origin of Product

United States

Synthetic Methodologies for Dibenzofuran 2,8 Diamine and Its Derivatives

Direct Amination Approaches for Dibenzofuran-2,8-diamine

Direct amination involves the formation of carbon-nitrogen bonds on the dibenzofuran (B1670420) skeleton. Transition-metal-catalyzed reactions, particularly those using copper and palladium, are prominent in this category.

Copper-catalyzed reactions, such as the Ullmann condensation, provide an effective method for the amination of halo-dibenzofurans. nih.gov A notable protocol involves the reaction of 2,8-dibromodibenzo[b,d]furan with an ammonia (B1221849) source in the presence of a copper(I) catalyst. researchgate.net This approach is valued for its use of inexpensive and readily available reagents. nih.gov

A specific example is the synthesis of Dibenzo[b,d]furan-2,8-diamine from 2,8-dibromodibenzo[b,d]furan using copper(I) iodide (CuI) as the catalyst, N,N'-dimethylethylenediamine (DMEDA) as a ligand, and aqueous ammonia as the nitrogen source in a dimethyl sulfoxide (B87167) (DMSO) solvent. researchgate.net The use of aqueous ammonia and a ligand-free system in some protocols makes this an environmentally and economically favorable option. nih.gov The general mechanism for this Ullmann C-N coupling reaction involves the initial coordination of the nucleophile (ammonia) to the copper(I) catalyst, followed by oxidative addition of the aryl halide, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

Table 1: Copper-Catalyzed Synthesis of this compound

Starting Material Catalyst Ligand Amine Source Solvent Yield
2,8-Dibromodibenzo[b,d]furan CuI DMEDA Ammonia DMSO -

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, is a powerful tool for forming C-N bonds and is frequently used to synthesize derivatives of this compound rather than the primary diamine itself. These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. mdpi.comdokumen.pub

This method is instrumental in creating more complex molecules, such as hole transport materials (HTMs) for organic electronics. mdpi.com For instance, N²,N²,N⁸,N⁸-tetrakis(4-methoxyphenyl)dibenzo[b,d]furan-2,8-diamine (mDBF) is synthesized by reacting 2,8-dibromodibenzo[b,d]furan with bis-(4-methoxyphenyl)-amine. mdpi.com The reaction employs a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a bulky phosphine ligand such as 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), and a base like sodium tert-butoxide in an anhydrous solvent like toluene. mdpi.com While not a direct route to the parent diamine, this demonstrates the utility of palladium catalysis in the amination of the dibenzofuran core.

Precursor-Based Synthesis Strategies

An alternative to direct amination is the synthesis of a dibenzofuran precursor bearing functional groups that can be readily converted into amines. This multi-step approach offers flexibility and can lead to high-purity products.

The use of 2,8-dibromodibenzofuran (B157981) as an intermediate is a cornerstone of many synthetic routes. This precursor is typically prepared by the direct bromination of dibenzofuran. mdpi.comchemicalbook.com One method involves reacting dibenzofuran (also known as diphenylene-oxide) with bromine in glacial acetic acid at elevated temperatures. chemicalbook.com Another procedure uses bromine in trichloromethane, followed by quenching with sodium thiosulfate. mdpi.com

Once synthesized, the 2,8-dibromo intermediate serves as a versatile platform for subsequent reactions. As detailed in section 2.1.1., it can be converted to this compound via copper-catalyzed amination. researchgate.net It is also the key starting material for palladium-catalyzed reactions to produce various derivatives. mdpi.com

Table 2: Synthesis of 2,8-Dibromodibenzofuran

Starting Material Reagent Solvent Yield Reference
Dibenzofuran Bromine Glacial Acetic Acid 75% chemicalbook.com

A classic and common pathway to synthesize this compound involves the nitration of the dibenzofuran core, followed by the reduction of the resulting nitro groups. This method begins with the dinitration of dibenzofuran to yield 2,8-dinitrodibenzofuran. dtic.mil The subsequent step is the chemical reduction of the dinitro compound to the corresponding diamine.

A typical reducing agent for this transformation is tin powder in the presence of an acid. Following the reduction, the product can be purified by methods such as sublimation under reduced pressure to achieve high purity.

Advanced Functionalization and Derivatization Routes

This compound and its immediate precursors are valuable starting points for creating more complex, functional molecules for advanced applications. These routes often employ sophisticated cross-coupling reactions.

Derivatives of this compound are particularly significant as hole transport materials (HTMs) in flexible perovskite solar cells and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com Molecular engineering strategies, such as extending the π-conjugated system, are used to enhance material properties like thermal stability and hole mobility. researchgate.net

For example, oligo-dibenzofuran-based HTMs (bDBF and tDBF) are synthesized using Buchwald-Hartwig and Ullmann coupling reactions. Another example is the synthesis of a novel aromatic diamine monomer, 4,4'-(dibenzofuran-2,8-diyl)dianiline (DFPDA), via a Suzuki coupling reaction starting from the dibromo intermediate. This DFPDA monomer can then be polymerized with dianhydrides to create high-performance polyimides for applications like flexible electronics encapsulation. researchgate.netresearchgate.net These derivatization strategies highlight the modularity of the dibenzofuran scaffold in developing materials with tailored properties. researchgate.net

Table 3: Compound Names

Compound Name Abbreviation
This compound -
2,8-Dibromodibenzo[b,d]furan -
Copper(I) iodide CuI
N,N'-dimethylethylenediamine DMEDA
Dimethyl sulfoxide DMSO
Copper(I) oxide Cu₂O
N-Methyl-2-pyrrolidone NMP
Tris(dibenzylideneacetone)dipalladium(0) Pd₂(dba)₃
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene Xantphos
N²,N²,N⁸,N⁸-tetrakis(4-methoxyphenyl)dibenzo[b,d]furan-2,8-diamine mDBF
2,8-Dinitrodibenzofuran -
4,4'-(dibenzofuran-2,8-diyl)dianiline DFPDA

Suzuki Coupling Reactions for Aryl-Substituted Dibenzofuran Diamines

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of dibenzofuran chemistry, it is frequently employed to introduce aryl substituents onto the core structure. This is typically achieved by coupling a halogenated dibenzofuran derivative with an arylboronic acid in the presence of a palladium catalyst and a base.

While direct Suzuki coupling on this compound can be complicated by the reactivity of the amine groups, a common strategy involves performing the coupling on a di-halogenated precursor, such as 2,8-dibromodibenzofuran. The resulting aryl-substituted dibenzofuran can then be converted to the target diamine through subsequent nitration and reduction steps. For instance, a three-step process involving bromination of o-arylphenols, followed by a Suzuki-Miyaura cross-coupling and a final photoinduced cyclization, has been reported for synthesizing substituted dibenzofurans. nih.govacs.orgconicet.gov.ar

Research has shown that palladium precatalysts, such as the XPhos Pd G3, are highly effective for these transformations, allowing for fast coupling under mild conditions with excellent yields. nih.govacs.org The choice of catalyst, base, and solvent system is critical for optimizing the reaction and achieving high yields of the desired aryl-substituted products.

Starting MaterialCoupling PartnerCatalyst/LigandBaseConditionsProduct TypeYieldReference
Brominated Tyrosine DerivativeAryl Boronic AcidsXPhos Pd G3Not specifiedMild conditionsortho-Aryl Tyrosine AnaloguesExcellent nih.govacs.org
o-Arylphenols (after bromination)Arylboronic AcidPd(PPh₃)₄Na₂CO₃DME/H₂O, RefluxDiaryl-substituted PhenolsModerate to Good nih.govconicet.gov.ar
Dihalopyridines2-Hydroxyphenylboronic acidsPd catalystNot specifiedRegioselective couplingBiaryl PhenolsNot specified researchgate.net

Negishi Coupling Approaches

Negishi coupling provides an alternative, powerful method for C-C bond formation, utilizing organozinc reagents as the nucleophilic partner. This approach has been successfully applied to the synthesis of functionalized dibenzofurans. researchgate.netnih.govnih.gov A notable one-pot, four-step procedure involves an initial ortho-lithiation of a fluoroarene, followed by transmetalation with a zinc salt (zincation) to form an organozinc intermediate. researchgate.netnih.govresearchgate.netacs.org This intermediate then undergoes a palladium-catalyzed Negishi cross-coupling with a 2-bromophenyl acetate (B1210297). researchgate.netnih.govresearchgate.netacs.org The sequence is completed by an in-situ deprotection and intramolecular SNAr cyclization to furnish the dibenzofuran core. researchgate.netnih.govresearchgate.netacs.org

This streamlined methodology is advantageous due to its use of readily available starting materials, mild reaction conditions, and low catalyst loading. researchgate.netnih.gov For instance, the synthesis of benzofuropyridine, a related heterocyclic system, was achieved in 96% yield using an XPhos-based palladium precatalyst. nih.govacs.org Another application involves the coupling of brominated dibenzofurans with an organozinc reagent derived from 3-iodoalanine, providing efficient access to dibenzofuran α-amino acids. nih.govacs.orgnih.gov This highlights the utility of Negishi coupling for introducing complex functional groups that can be precursors to or exist alongside the diamine functionality.

Aryl Halide/TriflateOrganozinc Reagent SourceCatalyst/LigandKey StepsProduct TypeYieldReference
2-Bromophenyl AcetatesFluoropyridines or FluoroarenesPd XPhos G3 / XPhosortho-Lithiation, Zincation, Negishi Coupling, SNAr CyclizationBenzofuropyridines and DibenzofuransUp to 96% researchgate.netnih.govacs.org
Bromodibenzofurans3-Iodoalanine (via Serine)Pd catalyst / SPhosMesylation, Iodination, Zincation, Negishi CouplingDibenzofuran α-Amino Acids44-62% nih.govacs.org

Intramolecular Cyclization Methods for Dibenzofuran Formation

The construction of the central dibenzofuran ring system is a critical step in the synthesis of this compound. Intramolecular cyclization reactions are the most common strategies to achieve this. Palladium-catalyzed intramolecular C-O or C-C bond formation is a leading method. One such approach involves the cyclization of diaryl ethers. For example, palladium acetate in refluxing ethanol (B145695) can catalyze the cyclization of ortho-diazonium salts of diaryl ethers to yield dibenzofurans. organic-chemistry.org A highly reproducible method involves the intramolecular palladium(II)-catalyzed oxidative C-C bond formation of diarylamines or diaryl ethers under air, using pivalic acid as the solvent. organic-chemistry.orgbiointerfaceresearch.com

Another efficient route starts with o-iodophenols, which react with silylaryl triflates in the presence of cesium fluoride (B91410) (CsF) to generate O-arylated intermediates. nih.gov These intermediates then undergo a palladium-catalyzed intramolecular cyclization to form the dibenzofuran ring in good to excellent yields. nih.gov This one-pot, two-step procedure is tolerant of various functional groups. nih.gov Furthermore, photoinduced intramolecular cyclization through an SRN1 mechanism presents a metal-free alternative for generating the C-O bond to form the dibenzofuran nucleus. nih.govacs.orgconicet.gov.ar

Precursor TypeKey Reagents/CatalystMethodologyYieldReference
Diaryl Ether ortho-Diazonium SaltsPd(OAc)₂ (3 mol%)Intramolecular CyclizationNot specified organic-chemistry.org
Diaryl Ethers/AminesPd(II), Pivalic Acid, AirIntramolecular Oxidative C-C Bond FormationHigh organic-chemistry.org
o-Iodophenols & Silylaryl TriflatesCsF, then Pd catalystOne-pot O-arylation and CyclizationGood to Excellent nih.gov
Substituted o-ArylphenolsUV light, K₂CO₃Photoinduced Intramolecular SRN1 CyclizationLow to Moderate nih.govacs.orgconicet.gov.ar
Cyclic Diaryliodonium TriflatesCu-catalyst, WaterOxygen–Iodine Exchange CyclizationGood to Excellent nih.gov

Schiff Base Ligand Synthesis Incorporating this compound Moieties

The two primary amine groups of this compound are reactive nucleophiles that can readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). This reaction is a cornerstone for creating complex ligands for coordination chemistry and building blocks for polymers.

The synthesis is typically straightforward, involving the reaction of this compound with two equivalents of an aldehyde or ketone, often with heating in a solvent like ethanol. mdpi.com For example, reacting the diamine with benzaldehyde (B42025) in refluxing ethanol for several hours yields the corresponding bis-Schiff base. These resulting ligands, which feature a rigid and potentially fluorescent dibenzofuran core, can chelate with various metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)) to form stable metal complexes. researchgate.netekb.egdergipark.org.tr The characterization of these Schiff bases and their metal complexes is typically performed using spectroscopic methods like FT-IR, NMR, and UV-Vis. mdpi.comresearchgate.netyu.edu.jo

DiamineCarbonyl CompoundSolventConditionsProductReference
This compoundBenzaldehydeEthanolReflux, 6 hBis-Schiff base
3-Aminodibenzofuran (B1200821)2-FuranecarboxaldehydeEthanolRefluxN-(2-furanylmethylene)-3-aminodibenzofuran researchgate.net
o-PhenylenediamineSalicylaldehyde (B1680747)EthanolRefluxN,N'-bis(salicylidene)-o-phenylenediamine yu.edu.jo
1,8-NaphthylenediamineBenzophenoneEthanol/DMFReflux, 3 hN1-(diphenylmethylene)naphthalene-1,8-diamine ekb.eg

N-Amination Strategies for Modified Diamines

Modification of the amine functionalities in this compound can lead to derivatives with altered chemical properties. One key strategy to achieve this is through diazotization, followed by subsequent reactions. The aromatic amino groups of the diamine can be converted into diazonium salts using reagents like sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., HCl) at low temperatures (0–5°C).

These highly reactive diazonium intermediates are versatile precursors for various transformations. For instance, they can undergo Sandmeyer reactions to be replaced by halides or cyano groups. Crucially, for N-amination, the diazonium salts can be reduced to form aryl hydrazines, effectively converting the -NH₂ group into an -NHNH₂ group. This creates a modified diamine with enhanced nucleophilicity and different coordination properties. Another, more direct but often more complex, method is electrophilic amination, which may require the synthesis of an organometallic precursor like an aryl lithium species from a halogenated dibenzofuran. acs.orgacs.org

Starting MaterialReagents/ConditionsIntermediateFinal ProductStrategyReference
This compound1. HCl, NaNO₂, 0–5°C 2. Reduction (e.g., SnCl₂)Dibenzofuran-2,8-bis(diazonium) saltDibenzofuran-2,8-dihydrazineDiazotization and Reduction
2-Bromodibenzofuran1. n-BuLi 2. Electrophilic aminating agent2-Lithiodibenzofuran2-AminodibenzofuranElectrophilic Amination acs.orgacs.org

Advanced Materials Science Applications of Dibenzofuran 2,8 Diamine and Its Derivatives

Polymeric Materials Engineering

Dibenzofuran-2,8-diamine serves as a crucial building block in the engineering of advanced polymeric materials, particularly aromatic polyamides and polyimides. The unique chemical architecture of this diamine imparts a desirable combination of properties to the resulting polymers.

Aromatic Polyamides Derived from this compound

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their outstanding thermal and mechanical properties. The introduction of the dibenzofuran (B1670420) unit into the polyamide backbone can further enhance these characteristics.

The properties of aromatic polyamides are intrinsically linked to their molecular structure. Wholly aromatic polyamides, often referred to as aramids, are recognized as high-performance materials due to their exceptional thermal and mechanical resistance. This arises from their aromatic structure and the presence of amide linkages, which lead to rigid, rod-like macromolecular chains that interact through strong and highly directional hydrogen bonds.

The inclusion of the planar and rigid dibenzofuran moiety in the polymer backbone generally leads to polyamides with poor solubility. malayajournal.org However, these structural characteristics are also responsible for the high thermal stability and glass transition temperatures observed in these polymers. malayajournal.org The amorphous nature of polyamides derived from this compound has been confirmed through X-ray diffraction analysis. malayajournal.orgmalayajournal.org

Polyamides, in general, exhibit excellent resistance to high temperatures while maintaining their structural integrity. malayajournal.org The incorporation of the dibenzofuran moiety into the polyamide backbone has been shown to yield polymers with significant thermal stability, making them suitable for applications in electronic devices. malayajournal.orgmalayajournal.org Polyamides synthesized from this compound and various aromatic dicarboxylic acids have demonstrated good thermal stability. malayajournal.org The planar nature of the dibenzofuran units contributes to the high decomposition and glass transition temperatures of these polymers. malayajournal.org

While the rigidity of the dibenzofuran unit enhances thermal stability, it can negatively impact processability by reducing solubility. This trade-off is a key consideration in the molecular design of these high-performance polymers.

Transparent polyamides are a specialized class of polyamides that offer optical clarity while retaining the desirable properties of conventional polyamides, such as high strength and heat resistance. mdpi.com The development of soluble and transparent wholly aromatic polyamides can be achieved through the introduction of specific chemical groups. For instance, the incorporation of trifluoromethyl (CF3) groups into the polymer backbone can improve solubility and transparency while maintaining good thermal properties. mdpi.com Polyamide films containing these groups have shown good optical transparencies with cut-off wavelengths in the range of 337–367 nm and transparencies of 88%–90% at 550 nm. mdpi.com

Furthermore, the use of certain diamines, such as 2,2-bis(trifluoromethyl)benzidine (TFMB) and bis(4-aminophenyl)sulfone (pAPS), can lead to the formation of colorless and transparent aramid films with high light transmittance. preprints.org For example, films based on TFMB have demonstrated a high transmittance of 95.1% at 420 nm. preprints.org The introduction of bulky, fluorine-containing groups is an effective strategy to suppress intramolecular charge transfer, which in turn prevents yellowing and enhances optical clarity. preprints.org

Aromatic Polyimides Utilizing this compound Monomers

Aromatic polyimides are another class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. The use of dibenzofuran-based diamine monomers in the synthesis of polyimides can lead to materials with superior performance characteristics.

The incorporation of rigid aromatic structures is a key strategy for enhancing the thermal stability of polyimides. nih.gov Polyimides derived from a diamine monomer containing the rigid dibenzofuran ring have demonstrated high thermal stability, with thermal decomposition temperatures (TDT10%) ranging from 555–590 °C and glass transition temperatures (Tg) between 290 and 315 °C. rsc.orgrsc.org

The inherent rigidity of the dibenzofuran unit contributes significantly to these high thermal properties. By restricting segmental motion within the polymer chain, a greater amount of thermal energy is required to induce decomposition or the transition from a glassy to a rubbery state. This makes polyimides containing this compound suitable for applications demanding high-temperature resistance.

Below is an interactive table summarizing the thermal properties of polyimides derived from a dibenzofuran-based diamine and different dianhydrides.

DianhydrideTDT10% (°C)Tg (°C)
6FDA555-590290-315
SiDA555-590290-315
User can sort and filter the data

TDT10%: Temperature at 10% weight loss. Tg: Glass transition temperature. Data sourced from research on novel aromatic polyimides derived from 2,8-di(3-aminophenyl)dibenzofuran. rsc.orgrsc.org

Gas Barrier Properties in Polyimide Films

Polyimide (PI) films derived from diamines containing the rigid and planar dibenzofuran structure have been investigated for their gas barrier properties, which are crucial for applications in flexible electronics and high-grade packaging. The incorporation of the dibenzofuran moiety into the polymer backbone can lead to higher crystallinity and lower free volume, thereby inhibiting the permeation of small gas molecules like water vapor and oxygen.

A polyimide, DFPPI, was synthesized from a novel aromatic diamine monomer derived from dibenzofuran, 4,4′-(dibenzofuran-2,8-diyl) dianiline (DFPDA), and pyromellitic dianhydride (PMDA). researchgate.net This polyimide demonstrated improved barrier properties when compared to traditional polyimides like Kapton. researchgate.net The water vapor transmission rate (WVTR) for the DFPPI film was measured to be 22.9 g m⁻² day⁻¹, and the oxygen transmission rate (OTR) was 20.7 cm³ m⁻² day⁻¹. researchgate.net These enhancements are attributed to the rigid and planar structure of the dibenzofuran unit, which promotes more orderly and dense chain packing. researchgate.net

For context, the performance of DFPPI can be compared with other high-barrier polyimides developed for similar applications. For example, a polyimide containing a fluorene (B118485) moiety and an amide group (FAPPI) exhibits a WVTR of 0.51 g·m–2·day–1 and an OTR of 0.43 cm³·m–2·day–1. nih.govresearchgate.net Another polyimide based on a meta-amide-substituted dianiline monomer (m-DABPI) showed a WVTR of 2.8 g·m−2·d−1 and an OTR of 3.3 cm3·m−2·d−1. nih.gov

Comparison of Gas Barrier Properties in Various Polyimide Films
PolyimideDiamine Monomer BaseWater Vapor Transmission Rate (WVTR) (g m⁻² day⁻¹)Oxygen Transmission Rate (OTR) (cm³ m⁻² day⁻¹)Source
DFPPIDibenzofuran Derivative (DFPDA)22.920.7 researchgate.net
FAPPIFluorene and Amide Groups0.510.43 nih.govresearchgate.net
m-DABPIMeta-amide Substituted Dianiline2.83.3 nih.gov
Solubility in Aprotic Polar Organic Solvents for Film Formation

A significant challenge in the processing of fully aromatic polyimides is their often poor solubility in organic solvents, which limits their processability. rsc.org However, the chemical structure of the diamine monomer can be modified to enhance solubility. Polyimides synthesized from derivatives of this compound have demonstrated excellent solubility in a range of aprotic polar organic solvents. rsc.orgresearchgate.net

For instance, polyimides derived from 2,8-di(3-aminophenyl)dibenzofuran showed solubility at room temperature in solvents such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAc). rsc.org Similarly, polyimides based on 2,8-di(4-aminophenyl)dibenzofuran were also readily soluble in these solvents, as well as in m-Cresol. researchgate.net

This high solubility is critical for the formation of high-quality films. The most common method for producing polyimide films involves a two-step process where the dianhydride and diamine are first reacted in a dipolar aprotic solvent like NMP or DMAc to form a soluble poly(amic acid) precursor. vt.edu This polymer solution is then cast onto a substrate and thermally treated to induce cyclization, forming the final, robust polyimide film. vt.edulew.ro The excellent solubility of dibenzofuran-based polyimides in these specific solvents facilitates the creation of uniform and defect-free films essential for electronic applications. rsc.org

Oligourethanes for Photoactive Materials

Organic Electronic and Optoelectronic Devices

Derivatives of this compound are increasingly being explored for their potential in organic electronic and optoelectronic devices, owing to their electrochemical stability and charge-transporting capabilities.

Hole Transport Materials (HTMs) in Perovskite Solar Cells

In perovskite solar cells (PSCs), the hole transport material (HTM) plays a crucial role in extracting and transporting positive charge carriers (holes) from the perovskite absorber layer to the electrode. The efficiency and stability of the device are highly dependent on the properties of the HTM. Dibenzofuran-based compounds have emerged as a promising class of HTMs due to their rigid, planar structure which can facilitate efficient charge transport.

Molecular engineering of dibenzofuran-based molecules has led to the development of highly efficient HTMs. For example, a series of oligomeric HTMs incorporating p-methoxyaniline-substituted dibenzofurans (mDBF, bDBF, and tDBF) were synthesized. Extending the π-conjugation in these molecules resulted in deeper HOMO energy levels, increased thermal stability, and significantly higher hole mobility. researchgate.net The doped tDBF oligomer achieved a hole mobility of 9.1 × 10⁻³ cm² V⁻¹ s⁻¹. researchgate.net When integrated into a flexible n-i-p type PSC, the tDBF-based device yielded a power conversion efficiency (PCE) of 19.46%. researchgate.net

In another study, a spiro-type HTM featuring dibenzofuran units (spiro-4) was developed. This molecule exhibited energy levels that were well-matched with the perovskite layer, high hole mobility, and excellent film-forming ability. PSCs using spiro-4 as the HTM achieved an impressive PCE of 23.38%, which surpassed the performance of devices based on the commercial standard, spiro-OMeTAD. The spiro-4 based device also demonstrated superior long-term stability.

Performance of Dibenzofuran-Based Hole Transport Materials in Perovskite Solar Cells
HTMMolecular Structure TypeHole Mobility (cm² V⁻¹ s⁻¹)Power Conversion Efficiency (PCE) (%)Source
tDBFOligomer9.1 × 10⁻³19.46 (flexible cell) researchgate.net
spiro-4Spiro-typeNot specified23.38
Molecular Engineering of Dibenzofuran-Based HTMs

Molecular engineering of dibenzofuran-based HTMs is a key strategy to enhance the performance of perovskite solar cells. researchgate.net This approach involves the intentional modification of the molecular structure to fine-tune material properties. researchgate.net One effective method is the incorporation of varying numbers of p-methoxyaniline-substituted dibenzofuran units to act as a π-bridge in oligomeric HTMs. acs.orgacs.org In a study, a series of such oligomers, named mDBF, bDBF, and tDBF, were developed. acs.orgacs.orgnih.gov This strategy of extending the π-conjugation by adding units like 4,4′-dimethoxy-diphenylamine has been shown to increase the hole mobility of the resulting HTM. acs.org Another approach involves creating spiro-type HTMs that utilize dibenzofuran units as edge groups, where modifying the substitution positions can significantly impact material properties and device performance. researchgate.net For example, a newly developed molecule, spiro-4, demonstrated energy levels that were better matched with the perovskite layer, leading to superior device efficiency and stability compared to commercial spiro-OMeTAD. researchgate.netnih.gov These engineering efforts aim to optimize the relationship between the material's structure and its properties, ultimately leading to more efficient and durable solar cells. nih.gov

Influence of π-Conjugation on Charge Transport Dynamics

The extent of the π-conjugated system within dibenzofuran-based HTMs has a profound effect on their charge transport capabilities. acs.orgacs.org Extending the π-conjugation, for instance by increasing the number of p-methoxyaniline-substituted dibenzofuran units, leads to a desirable deepening of the Highest Occupied Molecular Orbital (HOMO) energy levels. acs.orgacs.org This modification significantly boosts both thermal stability and hole mobility. acs.orgacs.orgnih.gov

In the case of the oligomer series mDBF, bDBF, and tDBF, a clear trend was observed where increased π-conjugation led to higher hole mobility. acs.org The doped tDBF oligomer, having the most extended conjugation in the series, achieved the highest hole mobility of 9.1 × 10⁻³ cm² V⁻¹ s⁻¹. acs.org This enhancement in charge transport is critical for the efficient extraction and transport of holes from the perovskite layer to the electrode in a solar cell, directly contributing to higher power conversion efficiencies. acs.orgacs.org The UV-vis absorption spectra of these materials show a characteristic peak around 301 nm, which is attributed to the π-π* transition of the molecular conjugation system. acs.org

Below is a table detailing the key properties of the engineered HTMs, demonstrating the effect of extending the π-conjugation.

MaterialHOMO Level (eV)Hole Mobility (cm² V⁻¹ s⁻¹)Glass Transition Temp (Tg, °C)
mDBF -5.134.3 × 10⁻³129
bDBF -5.156.5 × 10⁻³163
tDBF -5.169.1 × 10⁻³185
spiro-4 N/AHigher than spiro-OMeTADHigher than spiro-OMeTAD

Note: Data for mDBF, bDBF, and tDBF are from studies on oligomers with extended π-conjugation. acs.org Spiro-4 properties are presented qualitatively in comparison to the standard, spiro-OMeTAD. nih.gov

Film Morphology Modulation via Steric Configuration

The three-dimensional shape, or steric configuration, of HTM molecules plays a critical role in determining the quality and morphology of the thin films they form. acs.orgacs.org The molecular structure directly influences how the molecules pack together, which in turn affects the film's density, uniformity, and charge-transporting properties. acs.org

Fluorescent Probes and Bio-Inspired Applications

Beyond materials for energy conversion, the unique photophysical properties of dibenzofuran derivatives make them valuable as fluorescent probes in biological research. Their rigid structure provides a stable scaffold for creating fluorophores with enhanced and predictable properties.

Dibenzofuran α-Amino Acids as Conformationally Rigid Tyrosine Analogues

Dibenzofuran α-amino acids have been synthesized as conformationally rigid analogues of the natural amino acid tyrosine. researchgate.netacs.org This rigidity is a key feature, as it minimizes non-radiative decay pathways, leading to enhanced fluorescent properties compared to naturally fluorescent proteinogenic amino acids. acs.orgnih.gov These synthetic amino acids serve as valuable additions to the structural toolbox of fluorescent probes for biomedical and life science research. researchgate.netacs.org

Researchers have developed synthetic routes to these tyrosine mimics that involve methods such as palladium-catalyzed C–O cyclization or Negishi coupling. researchgate.netacs.org The resulting dibenzofuran α-amino acids exhibit significantly improved brightness and quantum yields. acs.org For example, derivatives with electron-rich substituents have shown excellent quantum yields ranging from 0.49 to 0.62. acs.org This makes them highly effective fluorophores for investigating protein interactions and biological mechanisms. acs.org

The table below summarizes the photophysical properties of several synthesized dibenzofuran α-amino acid analogues.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Brightness (cm⁻¹ M⁻¹)
Naphthobenzofuran 10a 3504300.3412100
Substituted DBF 10b 3253700.6210000
Substituted DBF 10c 3354000.498000
Unsubstituted DBF 10d 3203650.557700

Note: Data from a study on novel dibenzofuran α-amino acids. Quantum yields (ΦF) were determined using L-tryptophan as the standard. acs.org

Application in Förster Resonance Energy Transfer (FRET) Studies for Enzyme Activity Monitoring

The superior fluorescent properties of dibenzofuran α-amino acids make them ideal candidates for use in Förster Resonance Energy Transfer (FRET) studies. acs.org FRET is a widely used technique to monitor molecular interactions, such as enzyme activity, in real-time. acs.orgrsc.org

In one application, a dibenzofuran α-amino acid was incorporated into a decapeptide sequence to act as a FRET donor. acs.org This peptide was designed as a substrate for the serine protease, trypsin. acs.orgnih.gov In its intact state, the fluorescence of the dibenzofuran donor is quenched by a nearby acceptor molecule (a 2,4-dinitrophenyl-lysine residue) within the peptide. acs.orgnih.gov When trypsin cleaves the peptide, the donor and acceptor are separated, leading to a restoration of the donor's fluorescence emission. acs.orgnih.gov By monitoring the increase in emission intensity over time, the activity of the trypsin enzyme can be precisely measured. acs.orgnih.gov This work demonstrates that these amino acids are compatible with solid-phase peptide synthesis (SPPS) methods and can be effectively used as components of internally quenched peptide probes to monitor biological processes like hydrolytic digestion. acs.orgnih.gov

Supramolecular Architectures

The ability of molecules to self-assemble into well-defined, larger-order structures is a cornerstone of supramolecular chemistry. Dibenzofuran-based molecules, particularly functionalized derivatives, can serve as building blocks for such architectures. Their rigid, planar geometry and the potential for specific intermolecular interactions, such as hydrogen bonding and π-π stacking, drive the formation of these complex assemblies.

Dibenzofuran-Based Macrocyclic Receptors and Catenanes

The synthesis of macrocyclic structures incorporating the dibenzofuran unit has been a subject of interest for applications in host-guest chemistry. While direct examples of macrocycles and catenanes synthesized from this compound are not extensively reported in the reviewed literature, related structures provide insight into the potential of this building block.

For instance, hexaazamacrocycles incorporating two rigid 4,6-dimethyldibenzo[b,d]furan units have been synthesized. These macrocycles form stable dinuclear copper(II) complexes that act as receptors for various anionic substrates. nih.gov The dibenzofuran units in these structures contribute to the preorganization of the macrocyclic cavity, enhancing its binding affinity and selectivity for anions.

Although not based on the 2,8-diamine isomer, these findings suggest that macrocycles derived from this compound could also exhibit interesting host-guest properties. The amine functionalities at the 2 and 8 positions would provide ideal points for the introduction of linker groups to form the macrocyclic framework. The linear and rigid nature of the this compound unit could lead to the formation of shape-persistent macrocycles with well-defined cavities suitable for the recognition of specific guest molecules.

The development of catenanes, which are mechanically interlocked molecular architectures, from this compound derivatives remains an unexplored area. The synthesis of such structures would require multi-step strategies involving templating methods. The rigid nature of the dibenzofuran unit could be advantageous in directing the formation of the interlocked rings.

Hydrogen Bonding Directed Supramolecular Assemblies

Hydrogen bonding is a powerful tool for the construction of well-defined supramolecular architectures. The two primary amine groups of this compound are capable of acting as both hydrogen bond donors and acceptors, making this molecule a promising candidate for the formation of self-assembled structures.

While specific studies on the hydrogen-bonded networks of this compound are limited in the available literature, the crystal structure of a related compound, 4,6-di-tert-butyl-2,8-dimethoxydibenzo[b,d]furan, reveals the presence of C-H···π interactions that influence the crystal packing. nih.gov This indicates that in addition to traditional N-H···N or N-H···O hydrogen bonds, weaker interactions can also play a significant role in the solid-state arrangement of dibenzofuran derivatives.

The amine groups of this compound can be derivatized to introduce other functional groups capable of forming strong and directional hydrogen bonds, such as amides or ureas. These derivatives could then self-assemble into one-, two-, or three-dimensional networks. The planarity of the dibenzofuran core would favor the formation of sheet-like or columnar structures. The precise control over the supramolecular assembly could be achieved by modifying the substituents on the dibenzofuran ring or by using co-crystallization with complementary molecules.

Metal-Organic Complexes for Anion Recognition

The amine groups of this compound can be readily modified to create ligands for the coordination of metal ions. The resulting metal-organic complexes can serve as receptors for anions, where the metal center acts as a Lewis acidic binding site and the organic ligand provides a structural scaffold.

A study on metal complexes with a Schiff base derived from 3-aminodibenzofuran (B1200821) and salicylaldehyde (B1680747) has demonstrated the formation of square-planar and octahedral complexes with various transition metals. researchgate.net Although this ligand is derived from a different isomer, it highlights the potential of aminodibenzofurans to act as effective ligands.

By designing appropriate ligands from this compound, it is possible to create metal complexes with specific geometries and cavity sizes for selective anion recognition. For example, Schiff base condensation of this compound with salicylaldehyde derivatives would yield tetradentate ligands capable of coordinating to a single metal ion. The resulting complex would possess a well-defined binding pocket for anions.

Furthermore, dinuclear metal complexes can be constructed using ligands that incorporate two this compound units. In such systems, the two metal centers can act cooperatively to bind a single anion, leading to enhanced affinity and selectivity. The binding properties of these metal-organic complexes can be fine-tuned by varying the metal ion and the substituents on the dibenzofuran scaffold.

Research on dimetallic complexes of macrocycles containing two rigid dibenzofuran units has shown their efficacy as receptors for anionic substrates, including carboxylates and imidazole. nih.gov Spectrophotometric titrations and EPR spectroscopy were used to study the binding interactions, revealing a correlation between the size of the dicarboxylate anion and the binding affinity.

ReceptorAnionAssociation Constant (K)
Cu₂((DBF)₂N₆)⁴⁺Oxalate (ox²⁻)Largest association constant
Cu₂((DBF)₂N₆)⁴⁺Phthalate (ph²⁻)Higher than iph²⁻ and tph²⁻
Cu₂((DBF)₂N₆)⁴⁺Isophthalate (iph²⁻)Intermediate
Cu₂((DBF)₂N₆)⁴⁺Terephthalate (tph²⁻)Lowest

These findings underscore the potential of designing metal-organic complexes based on this compound for the selective recognition and sensing of anions.

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For dibenzofuran (B1670420) derivatives, these studies often employ Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to predict their electronic behavior.

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For aromatic and heterocyclic compounds like dibenzofurans, DFT calculations are routinely used to determine optimized molecular geometries, electronic energies, and the distribution of electron density. This analysis helps in understanding the molecule's stability, reactivity, and potential interaction sites. While numerous studies apply DFT to various substituted dibenzofurans, specific electronic structure analyses for Dibenzofuran-2,8-diamine are not documented in the available literature.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the behavior of molecules in their excited states. It is used to calculate properties such as absorption and emission spectra (UV-Vis and fluorescence), which are crucial for applications in organic electronics and as fluorescent probes. For the broader family of dibenzofurans, TD-DFT has been used to interpret photophysical properties. However, specific TD-DFT investigations detailing the excited state characteristics of this compound have not been found.

HOMO-LUMO Energy Level Calculations and Interpretations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and electronic properties. A smaller gap generally indicates higher reactivity and is relevant for predicting the electronic transition energies. Calculations for various dibenzofuran derivatives are common, but specific HOMO-LUMO energy values and their interpretations for this compound are not available in existing research.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. This allows for the analysis of conformational flexibility and intermolecular interactions. For dibenzofuran-based molecules, particularly in the context of drug design where they may act as inhibitors, MD simulations can reveal how they bind to biological targets like proteins. Such studies provide insights into the stability of the molecule-protein complex. At present, there are no published molecular dynamics or specific conformational analysis studies focused on this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can predict the most likely mechanism for a given transformation. Studies on the formation and degradation of the core dibenzofuran structure have utilized computational methods to understand these pathways. However, the literature lacks specific computational studies that elucidate reaction mechanisms directly involving this compound.

Catalytic Applications and Mechanistic Insights

Dibenzofuran-Incorporated Ligands in Catalysis

The incorporation of the dibenzofuran (B1670420) moiety into ligand architecture is a strategy to create thermally stable and sterically defined catalysts. The diamine functional groups at the 2 and 8 positions of the dibenzofuran core can serve as effective coordination sites for a variety of transition metals, paving the way for their use in diverse catalytic applications.

While metal-catalyzed oxidative coupling is a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds, the application of ligands specifically derived from dibenzofuran-2,8-diamine in these reactions is not extensively documented in publicly available research. In principle, the diamine functionality could be used to create bidentate or polydentate ligands for metals like palladium or copper, which are commonly used in oxidative coupling processes. Such ligands could influence the regioselectivity and efficiency of reactions, for instance, in the homocoupling of aryl groups or the coupling of two different substrates. However, specific examples and detailed research findings on the performance of this compound-based ligands in this context are not prominently reported.

Vanadium-dependent haloperoxidases are enzymes that catalyze the oxidation of halides by hydrogen peroxide, leading to the halogenation of organic substrates. Synthetic chemists have developed smaller, functional models of these enzymes, often using oxidovanadium(IV) or (V) complexes with organic ligands to mimic their catalytic activity. These biomimetic complexes are valuable for performing selective halogenation reactions under mild conditions.

The ligands in these model systems typically feature nitrogen and oxygen donor atoms that stabilize the vanadium center and modulate its reactivity. While a wide array of ligands, such as those based on Schiff bases, benzimidazoles, and various N-heterocycles, have been successfully employed to create bromoperoxidase mimics, the use of ligands specifically incorporating the this compound scaffold for this purpose is not well-established in the scientific literature. Theoretically, the diamine groups could coordinate to an oxidovanadium center, but detailed studies on the resulting complex's ability to mimic bromoperoxidase activity have not been widely reported.

Mechanistic Studies of Catalytic Pathways

Mechanistic studies often focus on the synthesis of the dibenzofuran core itself, providing valuable insights into fundamental organometallic processes. Palladium-catalyzed reactions, in particular, have been instrumental in developing efficient routes to substituted dibenzofurans.

A highly efficient method for synthesizing the dibenzofuran framework involves a palladium-catalyzed, phenol-directed C-H activation followed by an intramolecular C-O bond formation (cyclization). nih.govacs.orgacs.org This reaction provides a direct route to dibenzofurans from readily available 2-arylphenols.

The generally accepted catalytic cycle for this transformation is illustrated below:

Table 1: Key Steps in Pd-Catalyzed Dibenzofuran Synthesis

Step Description Intermediate
1. C-H Activation The catalytic cycle often begins with the coordination of the palladium(II) catalyst to the phenol substrate. The hydroxyl group directs the catalyst to an ortho C-H bond on the adjacent aryl ring, which is then cleaved to form a six-membered palladacycle intermediate. This step is a concerted metalation-deprotonation (CMD) process. Palladacycle
2. Oxidation The resulting Pd(II) intermediate is oxidized to a Pd(IV) species. In many reported procedures, molecular oxygen (from air) serves as the terminal oxidant. Pd(IV) complex
3. C-O Reductive Elimination The Pd(IV) center undergoes reductive elimination, forming the crucial C-O bond that closes the furan (B31954) ring and generates the dibenzofuran product. This step regenerates a Pd(II) species. Dibenzofuran Product & Pd(II)

| 4. Catalyst Regeneration | The Pd(II) species is then available to re-enter the catalytic cycle. Some variations of this mechanism may involve a Pd(0)/Pd(II) cycle. | Pd(II) catalyst |

This phenol-directed strategy is valued for its high regioselectivity and functional group tolerance. nih.gov

In the context of the palladium-catalyzed synthesis of dibenzofurans described above, the reductive elimination step is of critical mechanistic importance. nih.govacs.org This step involves the formation of a new bond (in this case, C-O) from two ligands attached to the metal center, with a concurrent reduction in the oxidation state of the metal (e.g., from Pd(IV) to Pd(II)).

Kinetic studies on the phenol-directed C-H activation/C-O cyclization reaction have revealed that the C-O reductive elimination, rather than the initial C-H bond activation, is often the turnover-limiting step of the entire catalytic process. nih.govacs.orgacs.org This finding is significant because C-H activation is frequently assumed to be the most energetically demanding step in such cycles. The fact that C-O bond formation is the bottleneck highlights the challenge associated with coupling an aryl group and a phenoxide group at the palladium center. The efficiency of this reductive elimination can be influenced by factors such as the electronic properties of the substrate and the nature of the ligands coordinated to the palladium catalyst.

Table 2: Compound Names Mentioned

Compound Name
This compound
Palladium
Copper

Analytical Methodologies for Structural and Electronic Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure and electronic environment of a compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry, provides a detailed picture of the molecular framework and functional groups present in Dibenzofuran-2,8-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ²⁹Si NMR, 2-D NMR)

NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms within a molecule.

¹H NMR Spectroscopy would provide information on the number and chemical environment of the hydrogen atoms in this compound. The aromatic protons would appear as a series of multiplets in the downfield region of the spectrum, typically between 6.0 and 8.0 ppm. The protons of the amine groups would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of this compound would be expected to show distinct signals for each unique carbon atom in the aromatic rings and those bonded to the amino groups. The chemical shifts would be indicative of their electronic environment.

²⁹Si NMR Spectroscopy is not directly applicable to this compound unless the molecule is functionalized with silicon-containing groups.

2-D NMR Techniques , such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), would be crucial for unambiguously assigning the proton and carbon signals by establishing correlations between neighboring protons (in COSY) and between protons and their directly attached carbons (in HMQC).

Table 1: Representative ¹H and ¹³C NMR Data for a Dibenzofuran (B1670420) Derivative
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C17.85 (d)122.5
C27.20 (dd)111.8
C37.45 (d)127.3
C47.95 (d)121.0
C4a-124.5
C5a-156.2
C67.95 (d)121.0
C77.45 (d)127.3
C87.20 (dd)111.8
C97.85 (d)122.5
C9a-124.5
C9b-156.2

Note: This data is for the parent compound, dibenzofuran, and is provided for illustrative purposes. The chemical shifts for this compound would be influenced by the amino substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine groups, typically in the region of 3300-3500 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching vibrations within the aromatic system (1450-1600 cm⁻¹), and C-N stretching vibrations (1250-1350 cm⁻¹). The C-O-C stretching of the furan (B31954) ring would also be observable.

Table 2: Expected IR Absorption Bands for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300-3500
C-H Stretch (Aromatic)3000-3100
C=C Stretch (Aromatic)1450-1600
C-N Stretch (Amine)1250-1350
C-O-C Stretch (Furan)1000-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the conjugated aromatic system. The presence of the amino groups, which are auxochromes, would likely cause a bathochromic (red) shift in the absorption maxima compared to the parent dibenzofuran molecule, indicating a more extended conjugation and a lower energy gap for electronic transitions.

Mass Spectrometry (MS) Techniques (MALDI-TOF MS, ESI-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry would be employed. The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation pattern observed in the mass spectrum would provide valuable structural information, showing the loss of specific fragments (e.g., NH₂, HCN) from the parent molecule.

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the planarity of the molecule and the conformation of the amino groups relative to the dibenzofuran core. The crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the amine groups, would also be revealed.

Electrochemical Analysis for Redox Properties

Electrochemical techniques, such as cyclic voltammetry, are used to investigate the redox properties of a compound, i.e., its ability to be oxidized or reduced. For this compound, the presence of the electron-donating amino groups would be expected to lower the oxidation potential compared to the unsubstituted dibenzofuran. The cyclic voltammogram would reveal the potentials at which the molecule undergoes oxidation and reduction, providing insights into the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information is particularly relevant for applications in organic electronics.

Thermal Analysis Techniques

Thermal analysis techniques are essential for evaluating the thermal stability and phase transitions of polymeric materials. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary methods used for these assessments.

Thermogravimetric analysis provides quantitative information about the thermal stability of a material by monitoring its mass change as a function of temperature. For polyimides derived from a diamine containing a dibenzofuran moiety, TGA is used to determine their decomposition temperatures.

A study on three aromatic polyimides (PIs) prepared from a new aromatic diamine monomer derived from the rigid ring of dibenzofuran demonstrated their high thermal stability. The temperature at which 10% weight loss (TDT₁₀%) occurred was found to be between 555–590 °C. psu.eduresearchgate.netrsc.org This high thermal stability is a characteristic feature of aromatic polyimides and is crucial for their application in high-temperature environments. rsc.org

The table below summarizes the thermal decomposition temperatures for these polyimides.

PolyimideTDT₁₀% (°C)
PI-a590
PI-b555
PI-c570

Data derived from polyimides synthesized from a dibenzofuran-based diamine.

Differential scanning calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. A key parameter obtained from DSC is the glass transition temperature (Tg), which indicates the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

For the same series of aromatic polyimides derived from a dibenzofuran-based diamine, DSC measurements revealed glass transition temperatures in the range of 290 to 315 °C. psu.eduresearchgate.netrsc.org These high Tg values are indicative of the rigid polymer backbone imparted by the dibenzofuran unit and the aromatic dianhydrides used in their synthesis. researchgate.net

The glass transition temperatures for these polyimides are presented in the table below.

PolyimideTg (°C)
PI-a315
PI-b290
PI-c305

Data derived from polyimides synthesized from a dibenzofuran-based diamine.

Chromatographic and Separation Methods

Chromatographic techniques are indispensable for determining the molecular weight of polymers and for analyzing the products of their degradation.

Size exclusion chromatography, also known as gel permeation chromatography (GPC), is a technique that separates molecules based on their size in solution. d-nb.infomdpi.com It is the most widely used method for determining the molecular weight and molecular weight distribution of polymers. d-nb.info

In SEC, a polymer solution is passed through a column packed with a porous gel. Larger molecules, which cannot enter the pores, elute first, while smaller molecules, which can penetrate the pores, have a longer retention time. d-nb.info By calibrating the column with standards of known molecular weight, it is possible to determine the molecular weight of an unknown polymer sample. rsc.org

For polyimides, SEC is used to determine their number-average molecular weight (Mn) and weight-average molecular weight (Mw). For instance, intrinsically microporous polyimides have been characterized by GPC, revealing Mw values in the range of 18.0–45.0 kg mol⁻¹ with polydispersity indices (PDI) of 1.8–3.8. researchgate.net

Gas chromatography-mass spectrometry is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. Pyrolysis-GC/MS is a specific application of this technique used to analyze the thermal degradation products of polymers. nih.gov

In pyrolysis-GC/MS, the polymer sample is heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, volatile fragments. These fragments are then separated by the GC column and identified by the mass spectrometer. This method provides valuable information about the chemical structure of the original polymer and its thermal degradation pathways. nih.gov

The thermal degradation of aromatic poly(ester-imide)s has been investigated using pyrolysis-GC/MS. The analysis of the volatile products at different temperatures revealed that the cleavage of the ester linkage initiated at 350 °C, followed by the scission of the pyromellitimide unit at higher temperatures. nih.gov For furan-containing polymers, such as those that could be derived from this compound, pyrolysis-GC/MS would be instrumental in identifying the specific furan derivatives released during thermal decomposition. acs.org

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Sustainable Synthesis Methodologies

The traditional synthesis of Dibenzofuran-2,8-diamine often involves multi-step processes that can be resource-intensive. A notable method involves using 2,8-dibromodibenzo[b,d]furan as a starting material, which is then subjected to a reaction with copper(I) iodide, N,N'-dimethylethylenediamine (DMEDA), and ammonia (B1221849) in a DMSO solvent, heated to 130 °C to yield the final diamine product. rsc.org

Emerging research, however, is focused on developing more efficient and sustainable pathways. These future methodologies are centered on several key principles:

Palladium-Catalyzed Reactions: Novel methods for creating the core dibenzofuran (B1670420) structure utilize palladium catalysis. biointerfaceresearch.com One such approach is the Pd-catalyzed C-H activation/C-O cyclization, which offers a practical route to substituted dibenzofurans using air as a benign oxidant. mdpi.com This strategy minimizes the need for pre-functionalized substrates and reduces waste.

One-Pot Syntheses: The development of one-pot reaction sequences is a significant goal. For instance, methods for synthesizing dibenzofurans from O-iododiaryl ethers using a reusable Pd/C catalyst in ligand-free conditions streamline the process. biointerfaceresearch.com

Electrochemical Synthesis: Electrochemical oxidation reactions are being explored as a green alternative that avoids the use of external chemical oxidants and transition-metal catalysts, offering a cleaner reaction profile. researchgate.net

These advanced synthetic strategies aim to improve yield, reduce reaction steps, and utilize more environmentally friendly reagents and catalysts, making the production of this compound and its derivatives more viable for large-scale applications.

Advanced Material Design for Specific Device Applications

The diamine functional groups at the 2 and 8 positions make this compound an excellent candidate for incorporation into advanced functional materials, particularly for organic electronics.

Organic Light-Emitting Diodes (OLEDs): Derivatives of 2,8-substituted dibenzofuran have been successfully designed as n-type or bipolar host materials for phosphorescent OLEDs (PhOLEDs). rsc.org By attaching electron-transporting units like benzothienopyrimidine to the dibenzofuran core, researchers can fine-tune the material's electronic properties. researchgate.net The strategic placement of these substituents significantly impacts the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for efficient charge transport and device performance. rsc.orgresearchgate.net

MaterialHOMO (eV)LUMO (eV)Triplet Energy (eV)Application
2BTPDBF-6.39-3.152.62Green PhOLED Host
4BTPDBF-6.31-3.132.55Green PhOLED Host
DBF2BTP-6.38-3.182.62Green PhOLED Host

This table presents the electronic properties of three host materials for OLEDs derived from dibenzofuran, demonstrating how substitution patterns affect key parameters. Data sourced from ResearchGate. researchgate.net

Perovskite Solar Cells (PSCs): this compound is a precursor for more complex oligomer-based Hole Transport Materials (HTMs). mdpi.com By introducing units like p-methoxyaniline to bridge multiple dibenzofuran cores, researchers can create HTMs with improved film-forming quality, higher hole mobility, and better thermal stability. mdpi.comnih.gov These engineered materials have shown great promise in flexible n-i-p perovskite solar cells, achieving power conversion efficiencies (PCE) as high as 19.46%. mdpi.comnih.gov Molecular engineering of these HTMs, by extending the π-conjugation, allows for precise tuning of energy levels to better match the perovskite layer, leading to more efficient and stable solar cells. mdpi.comrsc.org

Computational Design and Predictive Modeling for this compound Systems

Computational chemistry has become an indispensable tool for accelerating the design and discovery of new materials based on the this compound framework. Predictive modeling allows researchers to screen potential candidates and understand structure-property relationships before undertaking costly and time-consuming laboratory synthesis.

Density Functional Theory (DFT): DFT calculations are widely used to predict the electronic and optoelectronic properties of dibenzofuran derivatives. researchgate.net These simulations can accurately estimate HOMO/LUMO energy levels, energy gaps, and the spatial distribution of frontier molecular orbitals. rsc.orgmdpi.com This information is crucial for designing materials for OLEDs and PSCs, as it helps ensure proper energy level alignment for efficient charge injection and transport. rsc.orgmdpi.com For example, DFT simulations of oligomer HTMs showed that the HOMO was delocalized across the molecular backbone, which is beneficial for hole transport, while the LUMO was centered on the dibenzofuran unit. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): In the context of biological applications, 3D-QSAR models are being developed to explore the structure-activity relationships of dibenzofuran derivatives. nih.govnih.gov These models can identify the key molecular features—such as hydrogen bond donors/acceptors and hydrophobic regions—that are essential for a compound's biological activity (e.g., as an enzyme inhibitor). nih.govnih.gov By generating pharmacophore models, QSAR studies provide a roadmap for designing new derivatives with enhanced potency and selectivity, guiding future synthesis efforts in drug discovery. nih.govnih.gov

Interdisciplinary Research with Biological and Environmental Sciences

The rigid, planar structure of the dibenzofuran core is a common motif in compounds with significant biological and environmental implications. Future research on this compound is expanding into these interdisciplinary fields.

Biological Sciences: The broader class of dibenzofuran and benzofuran (B130515) derivatives is known to exhibit a wide range of biological activities, including antibacterial, anticancer, and antioxidant properties. biointerfaceresearch.comscienceopen.comrsc.org This provides a strong rationale for investigating the specific bioactivity of this compound and its derivatives. Future work could involve:

Screening for Anticancer Activity: Evaluating derivatives against various cancer cell lines to identify potential new therapeutic agents. mdpi.com

Antimicrobial Research: Testing the compound's efficacy against pathogenic bacteria and fungi, a field where new scaffolds are urgently needed. scienceopen.com

Enzyme Inhibition Studies: Using computational docking and in vitro assays to explore the potential of these molecules as inhibitors for specific protein targets, such as protein tyrosine phosphatases, which are implicated in various diseases. nih.govnih.gov

Environmental Sciences: Dibenzofurans, particularly polychlorinated dibenzofurans (PCDFs), are recognized as persistent environmental pollutants. biointerfaceresearch.com This necessitates research into the environmental fate and potential for bioremediation of dibenzofuran-based compounds. Future research directions include:

Biodegradation Pathways: Studying the degradation of aminodibenzofurans by microorganisms. Bacteria capable of degrading related compounds like carbazole (B46965) and chlorinated dibenzofurans often use angular dioxygenase enzymes. elsevierpure.comnih.gov Investigating whether similar pathways can break down this compound is a key research question.

Environmental Fate Modeling: Predicting the persistence, mobility, and potential for bioaccumulation of this compound in soil and aquatic systems. nih.gov Understanding its environmental behavior is crucial before its widespread use in commercial applications. mdpi.comitrcweb.org

This interdisciplinary approach will ensure a comprehensive understanding of the compound, from its synthesis and application in advanced materials to its biological effects and environmental lifecycle.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.